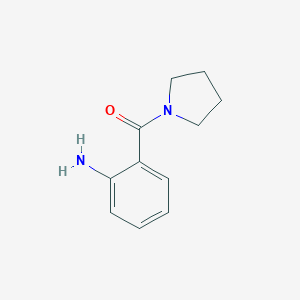

(2-Aminophenyl)(pyrrolidin-1-yl)methanone

Vue d'ensemble

Description

“(2-Aminophenyl)(pyrrolidin-1-yl)methanone” is a chemical compound with the molecular formula C11H14N2O . It belongs to the class of compounds known as pyrrolidines . This compound is used for research purposes .

Synthesis Analysis

The synthesis of this compound involves the reaction of isatoic anhydride with pyrrolidine in N,N-dimethyl-formamide at ambient temperature for 2 hours . Another method involves the use of dmap in N,N-dimethyl-formamide at 0 - 20℃ for 10 hours .Molecular Structure Analysis

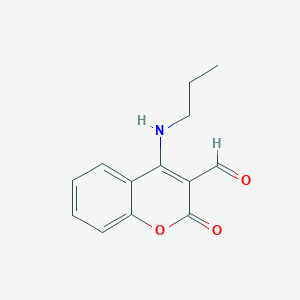

The molecular structure of this compound includes a five-membered pyrrolidine ring, which is a nitrogen heterocycle . The structure also includes an aminophenyl group .Chemical Reactions Analysis

The chemical reactivity of this compound is influenced by the pyrrolidine ring and its derivatives . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 190.24 g/mol . The compound should be stored sealed in dry conditions at 2-8°C .Applications De Recherche Scientifique

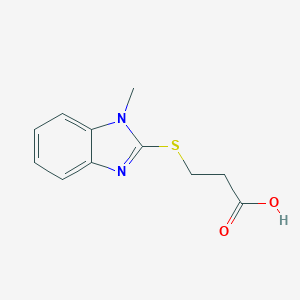

Synthesis and Biological Screening : Organotin(IV) complexes derived from (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone thiosemicarbazone were synthesized, showing promising antibacterial activities and potential as drugs (Singh, Singh, & Bhanuka, 2016).

Innovative Synthesis Methods : A novel and environmentally friendly synthesis of (2-aminophenyl)(naphthalen-2-yl)methanone derivatives was developed using UV light-induced intramolecular rearrangement, showcasing a high atom efficiency and broad substrate scope (Jing et al., 2018).

Pharmaceutical Research : (5-amino-1, 2, 4-triazin-6-yl)(2-(benzo[d]isoxazol-3-yl)pyrrolidin-1-yl)methanone derivatives were synthesized and evaluated as anticonvulsant agents. One derivative showed high potency and a protective index much higher than the reference drug phenytoin (Malik & Khan, 2014).

Spectroscopic Properties Study : The effects of structure and environment on the spectroscopic properties of certain methanone derivatives were explored. This study provided insights into their fluorescence properties and potential applications in material sciences (Al-Ansari, 2016).

Crystal and Molecular Structure Analysis : The crystal and molecular structures of various methanone compounds were analyzed, contributing to the understanding of their chemical and physical properties (Lakshminarayana et al., 2009).

Chemical Synthesis and Characterization : Novel compounds like (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone were synthesized and characterized, offering potential for further exploration in chemical and pharmaceutical research (Shahana & Yardily, 2020).

DFT and Docking Studies : Density Functional Theory (DFT) and molecular docking studies on methanone derivatives provided insights into their antibacterial activity and molecular interactions, useful for drug design (Shahana & Yardily, 2020).

Novel Drug Delivery Research : Research on the development of precipitation-resistant solution formulations for poorly water-soluble compounds, such as certain methanone derivatives, has been conducted to improve their in vivo exposure (Burton et al., 2012).

Orientations Futures

Mécanisme D'action

Target of Action

It’s worth noting that compounds containing the indole nucleus, which is structurally similar to the aminophenyl group, have been found to bind with high affinity to multiple receptors . Similarly, the pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .

Biochemical Pathways

Indole derivatives, which share structural similarities with this compound, have been reported to possess various biological activities, affecting pathways related to antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Result of Action

Organotin (iv) complexes of semicarbazone and thiosemicarbazones derived from a similar compound, (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone, have shown better antibacterial activities and potential as drugs .

Propriétés

IUPAC Name |

(2-aminophenyl)-pyrrolidin-1-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O/c12-10-6-2-1-5-9(10)11(14)13-7-3-4-8-13/h1-2,5-6H,3-4,7-8,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAHCONIDGZPHOL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2=CC=CC=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20351905 | |

| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>28.5 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24782821 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

52745-20-7 | |

| Record name | (2-Aminophenyl)(pyrrolidin-1-yl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20351905 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(2-Ethylphenyl)amino]-4-oxobutanoic acid](/img/structure/B184142.png)

![N-(4-bromophenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B184154.png)